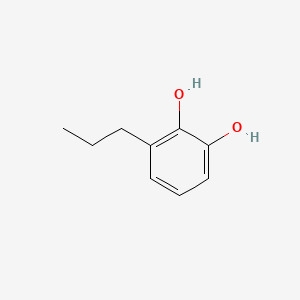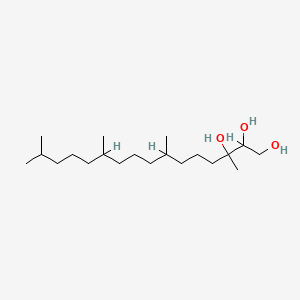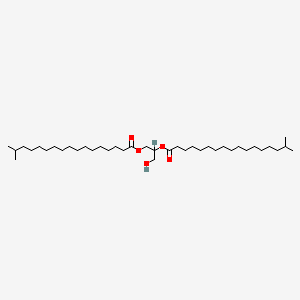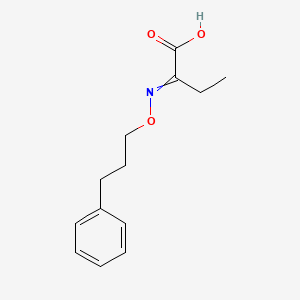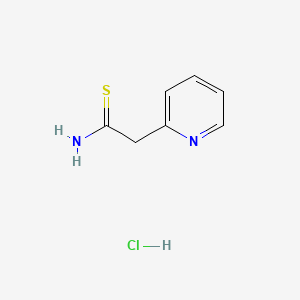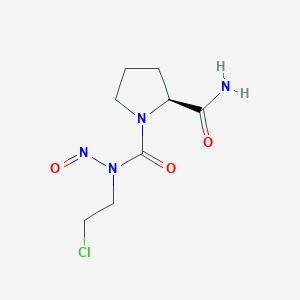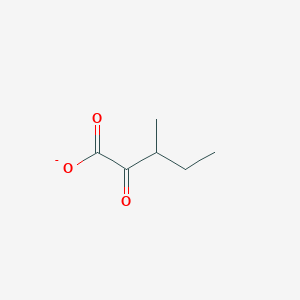
3-Methyl-2-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-oxovalerate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxovaleric acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It derives from a valerate. It is a conjugate base of a 3-methyl-2-oxovaleric acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Disease Biomarkers
3-Methyl-2-oxovalerate has been identified in various metabolic studies. In the context of diseases like methylmalonic aciduria and propionic acidemia, it's a notable metabolite. For example, Kuhara and Matsumoto (1980) found that the level of 2-methyl-3-oxovaleric acid (a related compound) increases with the concentration of methylmalonic acid, indicating its diagnostic value in such conditions (Kuhara & Matsumoto, 1980). Similarly, Lehnert and Junker (1980) identified 2-methyl-3-oxovaleric acid in urine samples from patients with propionic acidemia, further underscoring its diagnostic significance in metabolic disorders (Lehnert & Junker, 1980).
Role in Brown and Beige Adipose Tissue
3-Methyl-2-oxovalerate plays a role in the metabolic functions of brown and beige adipose tissues. Whitehead et al. (2021) demonstrated that this compound, along with others, is synthesized in browning adipocytes and impacts metabolic processes in skeletal myocytes, influencing energy expenditure and glucose homeostasis (Whitehead et al., 2021).
Binding and Transport Studies
The binding properties of 3-methyl-2-oxovalerate have been studied in relation to proteins like bovine serum albumin. Livesey and Lund (1982) explored how branched-chain 2-oxo acids, including 3-methyl-2-oxovalerate, bind to serum albumin, providing insights into their transport and metabolism in biological systems (Livesey & Lund, 1982).
Biocatalytic Applications
In biocatalysis, the S-adenosylmethionine-dependent methyltransferase SgvM shows activity with 3-methyl-2-oxovalerate. Sommer-Kamann et al. (2017) demonstrated that SgvM could use this compound for asymmetric biocatalytic C-alkylation reactions, highlighting its potential in synthetic chemistry (Sommer-Kamann et al., 2017).
Eigenschaften
Produktname |
3-Methyl-2-oxovalerate |
|---|---|
Molekularformel |
C6H9O3- |
Molekulargewicht |
129.13 g/mol |
IUPAC-Name |
3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
JVQYSWDUAOAHFM-UHFFFAOYSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-] |
Kanonische SMILES |
CCC(C)C(=O)C(=O)[O-] |
Synonyme |
2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



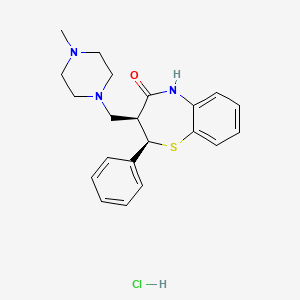
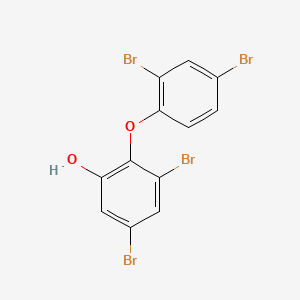
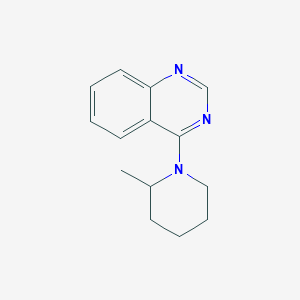
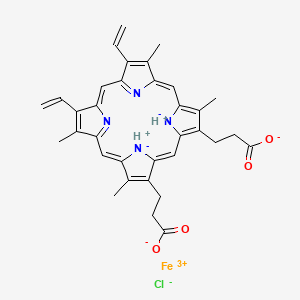
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
